molecular formula C15H19ClN2O5 B2368891 ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate CAS No. 1904087-42-8

ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate

Cat. No.: B2368891
CAS No.: 1904087-42-8
M. Wt: 342.78
InChI Key: OVTZAZAAMFXHTG-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate is a chemical compound that belongs to the class of nicotinamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate typically involves multiple steps. One common method starts with the reaction of 2,3,4,6-tetra-O-acetyl-β-D-pyran glucose with benzyl bromide magnesium to obtain the corresponding benzyl alcohol. This alcohol is then chlorinated with 2-chloro-5-(4’-ethoxybenzyl)phenylpropanone .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed to exert its effects through modulation of enzymatic activities and receptor interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₈H₂₆ClN₃O₅
  • Molecular Weight : 399.9 g/mol
  • CAS Number : 1903463-00-2

1. Antibacterial Activity

Several studies have reported the antibacterial properties of compounds related to this compound. For instance, a related compound exhibited significant activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values in the range of 30 to 50 µg/mL .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro. In a recent study, derivatives showed strong cytotoxicity against human cervical carcinoma HeLa cells, with IC₅₀ values indicating effective inhibition of cell proliferation . The following table summarizes the cytotoxic effects observed in various cancer cell lines:

Cell Line IC₅₀ (µM) Activity
HeLa15.0Strong cytotoxicity
A549 (Lung)>10Moderate activity
MCF-7 (Breast)8.0Significant inhibition

3. Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties. In vitro assays indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

4. Neuroprotective Activity

Research has shown that certain derivatives possess neuroprotective effects, potentially beneficial in neurodegenerative conditions. The ability to scavenge free radicals and inhibit acetylcholinesterase (AChE) indicates a multifaceted approach to neuroprotection, with IC₅₀ values around 74.38 µM for AChE inhibition .

Case Studies

  • Study on Antibacterial Properties :
    • A derivative of the compound was tested against clinical isolates of bacteria. Results showed significant inhibition at concentrations as low as 25 µg/mL.
    • The study concluded that modifications to the tetrahydropyran moiety enhanced antibacterial activity.
  • Cytotoxicity Evaluation :
    • A comprehensive study involving multiple cancer cell lines revealed that the compound exhibited selective toxicity towards HeLa cells while sparing normal cells at similar concentrations.
    • The findings suggest that structural features contribute to its selectivity and potency.

Properties

IUPAC Name

ethyl 2-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O5/c1-2-22-13(19)9-17-14(20)10-7-12(16)15(18-8-10)23-11-3-5-21-6-4-11/h7-8,11H,2-6,9H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTZAZAAMFXHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=C(N=C1)OC2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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